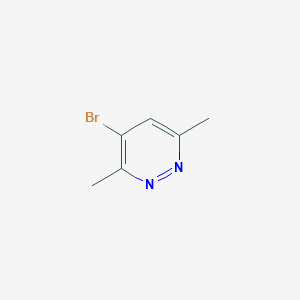

4-Bromo-3,6-dimethylpyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3,6-dimethylpyridazine is a heterocyclic aromatic compound with the molecular formula C6H7BrN2. It is characterized by a pyridazine ring substituted with bromine at the fourth position and methyl groups at the third and sixth positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-dimethylpyridazine typically involves the bromination of 3,6-dimethylpyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3,6-dimethylpyridazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products:

Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridazine ring with an aryl group from the boronic acid.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3,6-dimethylpyridazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It can be used in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-3,6-dimethylpyridazine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved would vary based on the specific reaction or application being studied .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,6-dimethylpyridine: Similar in structure but with a pyridine ring instead of a pyridazine ring.

6-Bromo-3,4-dimethylpyridazine: Similar in structure but with different positions of the methyl groups.

Uniqueness: 4-Bromo-3,6-dimethylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for the synthesis of novel heterocyclic structures and the development of new materials .

Biologische Aktivität

4-Bromo-3,6-dimethylpyridazine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom at the 4-position and two methyl groups at the 3 and 6 positions of the pyridazine ring, is being investigated for its interactions with various biological targets.

- Molecular Formula : C7H8BrN2

- Molecular Weight : 202.06 g/mol

- CAS Number : 2260931-85-7

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom and methyl groups influence its binding affinity and selectivity, which can modulate various biochemical pathways. Research suggests that derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties through mechanisms such as enzyme inhibition or receptor modulation .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Target | Methodology | Key Findings |

|---|---|---|---|---|

| Study A | Antimicrobial | Bacterial strains | In vitro assays | Exhibited significant inhibition against Gram-positive bacteria. |

| Study B | Anticancer | Cancer cell lines | Cell viability assays | Induced apoptosis in specific cancer cell lines at micromolar concentrations. |

| Study C | Anti-inflammatory | Inflammatory markers | ELISA assays | Reduced levels of pro-inflammatory cytokines in treated cells. |

Case Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound displayed potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics .

- Anticancer Potential

-

Anti-inflammatory Effects

- The anti-inflammatory effects were assessed in vitro using human macrophage cell lines. Treatment with the compound resulted in a marked decrease in the secretion of pro-inflammatory cytokines like TNF-alpha and IL-6, highlighting its potential utility in inflammatory conditions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar pyridazine derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 3-Bromo-4,5-dimethylpyridazine | Moderate | High | Low |

| 3-Methyl-4-bromopyridazine | Low | Moderate | High |

Eigenschaften

IUPAC Name |

4-bromo-3,6-dimethylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGKQBREDQLXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260931-85-7 |

Source

|

| Record name | 4-bromo-3,6-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.